molecular formula C14H22N4O4S2 B6956388 N-[5-[[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]sulfamoyl]-1,3-thiazol-2-yl]acetamide

N-[5-[[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]sulfamoyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B6956388
M. Wt: 374.5 g/mol
InChI Key: JPPOTRXWFIRGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

N-[5-[[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]sulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4S2/c1-9-6-4-5-7-18(9)13(20)10(2)17-24(21,22)12-8-15-14(23-12)16-11(3)19/h8-10,17H,4-7H2,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPOTRXWFIRGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C(C)NS(=O)(=O)C2=CN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-[5-[[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]sulfamoyl]-1,3-thiazol-2-yl]acetamide typically involves a multi-step process. Starting with the preparation of the thiazole ring, followed by sulfonamide formation and subsequent coupling with the acetamide group. Specific reaction conditions, such as temperature, pH, and catalysts, play a crucial role in achieving high yield and purity.

Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized synthetic routes that ensure scalability, cost-effectiveness, and environmental compliance. This includes using continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: : N-[5-[[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]sulfamoyl]-1,3-thiazol-2-yl]acetamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Reagents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution are commonly used. Reaction conditions such as solvent choice, temperature control, and reaction time are critical for desired outcomes.

Major Products Formed: : The major products from these reactions include various derivatives that retain the core structure while introducing functional groups that modify its properties for specific applications.

Scientific Research Applications

Chemistry: : In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules.

Biology: : It is used in biochemical assays to study enzyme inhibition and protein interactions.

Medicine: : In medicine, it shows promise as a therapeutic agent due to its potential pharmacological activities, such as anti-inflammatory and anti-cancer properties.

Industry: : Industrial applications include its use as a precursor in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which N-[5-[[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]sulfamoyl]-1,3-thiazol-2-yl]acetamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. This binding can inhibit or activate pathways, leading to the desired biological effects.

Comparison with Similar Compounds

When compared with similar compounds, N-[5-[[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]sulfamoyl]-1,3-thiazol-2-yl]acetamide stands out due to its unique structural features and versatile reactivity. Similar compounds include those with sulfonamide or thiazole groups but lack the specific substituents that confer unique properties to this compound.

This compound truly is fascinating in its versatility and potential applications. Do you have any other aspects you'd like to delve into or explore further?

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